Cas no 1427326-08-6 (1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne)
![1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne structure](https://www.kuujia.com/scimg/cas/1427326-08-6x500.png)
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(3-methoxyphenyl)ethano ne
- RCS-8 3-methoxy isomer
- RPDBGECJZVHHKG-UHFFFAOYSA-N
- DTXSID501345377
- 1427326-08-6
- 1-[1-(2-CYCLOHEXYLETHYL)INDOL-3-YL]-2-(3-METHOXYPHENYL)ETHANONE
- RCS-8 3-Methoxy
- CHC32608
- 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone
- SCHEMBL25366729
- 1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne
-
- Inchi: InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
- InChI Key: RPDBGECJZVHHKG-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1)CC(=O)C2=CN(CCC3CCCCC3)C4=CC=CC=C24
Computed Properties
- Exact Mass: 375.219829168g/mol
- Monoisotopic Mass: 375.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 31.2Ų
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R910989-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | 98% | 1mg |
¥1,381.50 | 2022-01-14 | |
1PlusChem | 1P009C5I-10mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 10mg |
$538.00 | 2025-02-24 | |
A2B Chem LLC | AE34854-10mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 10mg |
$569.00 | 2024-04-20 | |
A2B Chem LLC | AE34854-5mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 5mg |
$321.00 | 2024-04-20 | |
1PlusChem | 1P009C5I-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 1mg |
$69.00 | 2025-02-24 | |
1PlusChem | 1P009C5I-5mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 5mg |
$303.00 | 2025-02-24 | |
A2B Chem LLC | AE34854-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 1mg |
$73.00 | 2024-04-20 |
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Related Literature
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Additional information on 1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne
Introduction to 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone (CAS No. 1427326-08-6)
1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone, also known by its CAS number 1427326-08-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and exhibits a unique molecular structure that has been explored for its potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and recent research findings related to this compound.
The molecular formula of 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone is C25H30O2N, and its molecular weight is approximately 378.5 g/mol. The compound features a central indole ring system, which is a common structural motif in many biologically active molecules. The presence of a cyclohexylethyl substituent on the indole ring and a 3-methoxyphenyl group on the ethanone moiety imparts unique physicochemical properties to the molecule, making it an interesting target for both academic and industrial research.
In terms of chemical synthesis, 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone can be prepared through various methodologies. One common approach involves the condensation of 1-(2-cyclohexylethyl)indole with 3-methoxybenzaldehyde followed by reduction to form the final ketone product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
The biological activities of 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. Additionally, in vivo studies using animal models have shown that it can reduce pain and inflammation in conditions such as arthritis and neuropathic pain.
Beyond its anti-inflammatory and analgesic effects, 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone has also been investigated for its potential neuroprotective properties. Preclinical studies have suggested that it may have a protective effect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the modulation of oxidative stress and the inhibition of apoptosis in neuronal cells.
In the context of drug development, the pharmacokinetic profile of 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone has been evaluated to assess its suitability as a therapeutic agent. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rates. These properties make it an attractive candidate for further clinical evaluation.
The safety profile of 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone has also been investigated in preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further safety evaluations will be necessary to ensure its suitability for human use.
In conclusion, 1-[1-(2-Cyclohexylethyl)-1H-Indol-3-yl]-2-(3-Methoxyphenyl)ethanone (CAS No. 1427326-08-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an exciting target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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